2-(7-chloro-1H-indol-3-yl)acetamide
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Overview
Description
2-(7-chloro-1H-indol-3-yl)acetamide is a halogenated heterocyclic compound with the molecular formula C10H9ClN2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is known for its potential biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-1H-indol-3-yl)acetamide typically involves the reaction of 7-chloroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(7-chloro-1H-indol-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce different amines. Substitution reactions can result in a wide range of substituted indole derivatives .
Scientific Research Applications
2-(7-chloro-1H-indol-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to cell signaling and receptor binding.
Medicine: The compound has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-chloro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: A non-halogenated analog with similar biological activities.
2-(5-methoxy-1H-indol-3-yl)acetamide: A methoxy-substituted derivative with different pharmacological properties.
2-(1H-indol-3-yl)thioacetamide: A sulfur-containing analog with distinct chemical reactivity.
Uniqueness
2-(7-chloro-1H-indol-3-yl)acetamide is unique due to the presence of the chloro group, which imparts specific chemical and biological properties. This halogenation can enhance the compound’s stability, reactivity, and binding affinity to certain molecular targets, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14) |
InChI Key |
ZZKPMOVMDDOLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)N |
Origin of Product |
United States |
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